- Dehydrogenative desaturation-relay via formation of multicenter-stabilized radical intermediatesNature Communications, 2017, 8(1), 1-8,
Cas no 95416-60-7 (3-(3-methylphenyl)propanal)

3-(3-methylphenyl)propanal structure
Nome del prodotto:3-(3-methylphenyl)propanal
Numero CAS:95416-60-7
MF:C10H12O
MW:148.201683044434
MDL:MFCD07772907
CID:799460
PubChem ID:10464477
3-(3-methylphenyl)propanal Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenepropanal,3-methyl-
- 3-(3-METHYLPHENYL)PROPANAL
- 3-(3-Methylphenyl)propionaldehyde
- 3-(M-TOLYL)PROPANAL
- BENZENEPROPANAL, 3-METHYL-
- 3-Methylbenzenepropanal
- 3-M-TOLYL-PROPIONALDEHYDE
- 3-(3'-Methylphenyl)propionaldehyde
- 4286AF
- AB42263
- 3-Methylbenzenepropanal (ACI)
- AKOS011898120
- MFCD07772907
- DB-356417
- CS-13144
- EN300-1234536
- SCHEMBL65650
- DTXSID60440261
- CS-B1501
- 95416-60-7
- 3-(3-methylphenyl)propanal
-
- MDL: MFCD07772907
- Inchi: 1S/C10H12O/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,7-8H,3,6H2,1H3
- Chiave InChI: MRAFYMRFDJVPRW-UHFFFAOYSA-N
- Sorrisi: O=CCCC1C=C(C)C=CC=1
Proprietà calcolate
- Massa esatta: 148.088815002g/mol
- Massa monoisotopica: 148.088815002g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 11
- Conta legami ruotabili: 3
- Complessità: 120
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2
- Superficie polare topologica: 17.1
Proprietà sperimentali
- Densità: 0.972
- Punto di ebollizione: 224.4°Cat760mmHg
- Punto di infiammabilità: 98.8°C
- PSA: 17.07000
- LogP: 2.12650
3-(3-methylphenyl)propanal Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Store at recommended temperature
3-(3-methylphenyl)propanal Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90321-5G |
3-(3-methylphenyl)propanal |
95416-60-7 | 95% | 5g |
¥ 7,326.00 | 2023-04-12 | |
abcr | AB368253-2 g |
3-(3-Methylphenyl)propionaldehyde; 97% |
95416-60-7 | 2g |
€753.20 | 2022-03-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066840-1g |
3-(3-Methylphenyl)propionaldehyde |
95416-60-7 | 98% | 1g |
¥3996 | 2023-04-12 | |
Enamine | EN300-1234536-0.05g |
3-(3-methylphenyl)propanal |
95416-60-7 | 0.05g |
$827.0 | 2023-05-26 | ||
Enamine | EN300-1234536-2.5g |
3-(3-methylphenyl)propanal |
95416-60-7 | 2.5g |
$1931.0 | 2023-05-26 | ||
Enamine | EN300-1234536-5000mg |
3-(3-methylphenyl)propanal |
95416-60-7 | 5000mg |
$1614.0 | 2023-10-02 | ||
A2B Chem LLC | AI68336-5g |
3-(3-Methylphenyl)propionaldehyde |
95416-60-7 | 97% | 5g |
$1131.00 | 2024-07-18 | |
abcr | AB368253-5g |
3-(3-Methylphenyl)propionaldehyde, 97%; . |
95416-60-7 | 97% | 5g |
€1624.00 | 2024-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90321-500mg |
3-(3-methylphenyl)propanal |
95416-60-7 | 95% | 500mg |
¥2570.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90321-100mg |
3-(3-methylphenyl)propanal |
95416-60-7 | 95% | 100mg |
¥770.0 | 2024-04-16 |
3-(3-methylphenyl)propanal Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Benzyltriethylammonium chloride , Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 5 h, 50 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: 2-Iodoxybenzoic acid Solvents: Tetrahydrofuran ; 5 h, reflux
Riferimento
- Lewis Acid Catalyzed Cyclizations of Epoxidized Baylis-Hillman Products: A Straightforward Synthesis of Octahydro-benzo[e]azulenesEuropean Journal of Organic Chemistry, 2015, 2015(24), 5453-5463,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Toluene , Water ; 3 MPa, rt → 50 °C; 24 h, 50 °C
Riferimento
- Phosphorus coordinated Rh single-atom sites on nanodiamond as highly regioselective catalyst for hydroformylation of olefinsNature Communications, 2021, 12(1),,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Benzyltriethylammonium chloride , Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 12 h, 40 °C; 40 °C → rt
1.2 Solvents: Water ; 0 °C
1.2 Solvents: Water ; 0 °C
Riferimento
- Synthesis and in vitro antiproliferative activity of C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidines as potent Hsp90 inhibitorsBioorganic & Medicinal Chemistry Letters, 2017, 27(2), 237-241,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Dicarbonylrhodium acetylacetonate , N,N′-[Propylidenebis(3-methyl-1H-indole-2,7-diyl)]bis[4-[(11bS)-dinaphtho[2,1-d:… (compound with Rh) Solvents: Dichloromethane ; 72 h, 20 bar, rt
Riferimento
- Beyond Classical Reactivity Patterns: Hydroformylation of Vinyl and Allyl Arenes to Valuable β- and γ-Aldehyde Intermediates Using Supramolecular CatalysisJournal of the American Chemical Society, 2014, 136(23), 8418-8429,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 10 min, rt
1.2 Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 18 h, 30 °C
1.2 Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 18 h, 30 °C
Riferimento
- Asymmetric synthesis of 3-oxa-15-deoxy-16-(m-tolyl)-17,18,19,20-tetranorisocarbacyclin and its neuroprotective analogue 15-deoxy-16-(m-tolyl)-17,18,19,20-tetranorisocarbacyclin based on the conjugate addition-azoalkene-asymmetric olefination strategyChemistry - A European Journal, 2007, 13(6), 1784-1795,
Metodo di produzione 7
Condizioni di reazione
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,3,5,7-cyclooctatetraene]dirhodium , (R,R)-Ph-BPE Solvents: Toluene ; 15 h, 80 °C
Riferimento
- Accessible protocol for asymmetric hydroformylation of vinylarenes using formaldehydeOrganic & Biomolecular Chemistry, 2015, 13(16), 4632-4636,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Dess-Martin periodinane Catalysts: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 20 h, rt
Riferimento
- Preparation of phenylalkyl pyridinyl alkynes for treating gestroesophageal reflux disease (GERD), World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
Riferimento
- Synthesis and biological activity of new 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) synthase inhibitors: 2-oxetanones with a side chain mimicking the folded structure of 1233AChemical & Pharmaceutical Bulletin, 1994, 42(3), 512-20,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 0 °C → rt; 3 h, rt
Riferimento
- Preparation of sulfonylaminophenylpropanoic acid derivatives as Nrf2 regulators, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Benzyltriethylammonium chloride , Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 5 h, 50 °C
Riferimento
- Nickel-catalyzed reductive defluorination of iodo allylic gem-difluorides: allenyl monofluoride synthesisChemical Communications (Cambridge, 2022, 58(12), 1970-1973,
Metodo di produzione 12
Condizioni di reazione
Riferimento
- Bronsted Acid-Catalyzed in situ Formation of Acyclic Tertiary Enamides and Its Application to the Preparation of Diverse Nitrogen-Containing Heterocyclic CompoundsOrganic Letters, 2023, 25(32), 5929-5934,
Metodo di produzione 13
Condizioni di reazione
Riferimento
- Palladium-catalyzed vinylation of organic halides under solid-liquid phase transfer conditionsJournal of the Chemical Society, 1984, (19), 1287-9,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Benzyltriethylammonium chloride , Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 12 h, 40 °C
Riferimento
- Preparation of pyrrolo-pyrimidine derivatives as anticancer agents, Korea, , ,
Metodo di produzione 15
Condizioni di reazione
Riferimento
- Palladium-catalyzed arylation of allylic alcohols: highly selective synthesis of β-aromatic carbonyl compounds or β-aromatic α,β-unsaturated alcoholsTetrahedron Letters, 1991, 32(19), 2121-4,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Pyridinium chlorochromate Solvents: Tetrahydrofuran ; rt; 16 h, rt
Riferimento
- Intramolecular, Interrupted Homo-Nazarov Cascade Biscyclizations to Angular (Hetero)Aryl-Fused PolycyclesChemistry - A European Journal, 2022, 28(52),,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; rt; 2 h, rt
Riferimento
- Asymmetric Synthesis of Structurally Sophisticated Spirocyclic Pyrano[2,3-c]pyrazole Derivatives Bearing a Chiral Quaternary Carbon CenterOrganic Letters, 2022, 24(29), 5474-5479,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 0 °C; 0 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
Riferimento
- Access to Trisubstituted Fluoroalkenes by Ruthenium-Catalyzed Cross-MetathesisAdvanced Synthesis & Catalysis, 2021, 363(8), 2140-2147,
Metodo di produzione 19
Condizioni di reazione
Riferimento
- Preparation of tetrahydropyrazolopyridines as orexin receptor antagonists., World Intellectual Property Organization, , ,
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium , Sodium dodecylbenzenesulfonate , Benzenesulfonic acid, 2-[[bis[2-(diphenylphosphino)ethyl]amino]carbonyl]-, sodiu… Solvents: Toluene , Water ; 36 h, 4 MPa, 60 °C
Riferimento
- Synthesis of rac-α-aryl propionaldehydes via branched-selective hydroformylation of terminal arylalkenes using water-soluble Rh-PNP catalystChinese Chemical Letters, 2022, 33(2), 830-834,
3-(3-methylphenyl)propanal Raw materials
3-(3-methylphenyl)propanal Preparation Products
3-(3-methylphenyl)propanal Letteratura correlata
-
1. Book reviews
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
95416-60-7 (3-(3-methylphenyl)propanal) Prodotti correlati
- 18328-11-5(4-Phenylbutanal)
- 2235-83-8(5-Phenylpentan-2-one)
- 14171-89-2(6-Phenylhexan-2-one)
- 5406-12-2(3-(4-Methylphenyl)propionaldehyde)
- 104-53-0(3-Phenylpropanal)
- 2550-26-7(4-phenylbutan-2-one)
- 20795-51-1(1-Phenylpentan-3-one)
- 104175-15-7(3-(4-ethylphenyl)propanal)
- 29898-25-7(1-Phenyl-3-hexanone)
- 1020962-95-1(3-Methyl-1-(piperidin-1-yl)butan-2-amine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:95416-60-7)3-(3-methylphenyl)propanal

Purezza:99%
Quantità:10g
Prezzo ($):1655.0